molecular formula C10H10BrNO3 B8199155 1-(4-Bromo-3-nitrophenyl)butan-1-one

1-(4-Bromo-3-nitrophenyl)butan-1-one

Cat. No.: B8199155
M. Wt: 272.09 g/mol
InChI Key: KMIUVZZHUCKSJZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-nitrophenyl)butan-1-one is a substituted aromatic ketone with the molecular formula C₁₀H₉BrNO₃ (inferred from structural analogs). Its structure consists of a butanone chain attached to a phenyl ring substituted with bromo (-Br) and nitro (-NO₂) groups at the 4- and 3-positions, respectively.

The butanone derivative likely has a higher molecular weight (~272 g/mol) and marginally lower density due to the extended alkyl chain.

Properties

IUPAC Name

1-(4-bromo-3-nitrophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-2-3-10(13)7-4-5-8(11)9(6-7)12(14)15/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIUVZZHUCKSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Followed by Halogenation-Nitration

The most widely reported method involves a sequential Friedel-Crafts acylation, bromination, and nitration sequence.

Step 1: Friedel-Crafts Acylation of Bromobenzene
Bromobenzene undergoes acylation with butyryl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). Optimal conditions include:

  • Molar ratio : 1:1.2 (bromobenzene:butyryl chloride)

  • Temperature : 0–5°C (to minimize polyacylation)

  • Solvent : Dichloromethane (DCM) or nitrobenzene
    Yield: 68–72% for intermediate 4-bromophenyl butan-1-one.

Step 2: Nitration of 4-Bromophenyl Butan-1-one
Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures:

  • Nitrating agent : 90% HNO₃ (1.1 equivalents)

  • Temperature gradient : 0°C (initial) → 25°C (gradual warming over 2 h)

  • Regioselectivity : The nitro group predominantly incorporates at the meta position relative to the ketone due to electronic deactivation by the bromine substituent.
    Yield: 58–63% after recrystallization from ethanol/water.

Direct Bromination of 3-Nitrophenyl Butan-1-one

Alternative approaches start with pre-nitrated precursors:

Step 1: Synthesis of 3-Nitrophenyl Butan-1-one
Phenylbutanone is nitrated using fuming nitric acid (100% HNO₃) in acetic anhydride, achieving 85–90% para-selectivity. Subsequent isomer separation via column chromatography (silica gel, hexane/ethyl acetate 8:2) isolates the 3-nitro derivative.

Step 2: Electrophilic Bromination
Bromination employs bromine (Br₂) in glacial acetic acid with iron filings as a catalyst:

  • Conditions : 40–45°C for 4–6 h

  • Quenching : Sodium thiosulfate to neutralize excess Br₂
    Yield: 70–75% after vacuum distillation.

Comparative Analysis of Methodologies

Table 1: Efficiency Metrics for Primary Synthesis Routes

MethodOverall Yield (%)Purity (HPLC)Reaction Time (h)
Friedel-Crafts Sequence38–45≥98.512–14
Direct Bromination49–53≥97.88–10

Key Observations :

  • The Direct Bromination route offers higher yields but requires rigorous isomer separation.

  • Friedel-Crafts methods suffer from competitive side reactions (e.g., ring bromination) unless stoichiometry is tightly controlled.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements utilize microreactor systems to enhance safety and reproducibility:

  • Reactors : Stainless steel or PTFE-lined channels

  • Residence time : 2–3 minutes per reaction step

  • Throughput : 5–7 kg/day per unit (pilot-scale data).

Waste Management Protocols

  • Bromine recovery : Scrubbers with NaOH solution convert HBr to NaBr (recyclable).

  • Nitric acid neutralization : Calcium carbonate slurry generates calcium nitrate fertilizer byproducts.

Analytical Characterization

Spectroscopic Validation

NMR (400 MHz, CDCl₃) :

  • ¹H : δ 8.21 (d, J = 2.1 Hz, 1H, Ar-H), 8.02 (dd, J = 8.5, 2.1 Hz, 1H, Ar-H), 7.64 (d, J = 8.5 Hz, 1H, Ar-H), 3.12 (t, J = 7.3 Hz, 2H, COCH₂), 1.85–1.72 (m, 4H, CH₂CH₂).
    IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 560 cm⁻¹ (C-Br).

Chromatographic Purity Assessment

HPLC Conditions :

  • Column : C18, 250 × 4.6 mm, 5 µm

  • Mobile phase : 60:40 acetonitrile/water (0.1% TFA)

  • Retention time : 6.8 min.

Challenges and Mitigation Strategies

Nitro Group Reduction During Workup

Issue : Prematalytic hydrogenation of the nitro group occurs if Pd/C residues are present.
Solution : Replace metal catalysts with silica-supported acids during filtration.

Halogen Exchange Reactions

Issue : Br⁻ displacement by nucleophiles (e.g., Cl⁻ in solvents).
Mitigation : Use halogen-free solvents (e.g., DMF) and anhydrous conditions.

Emerging Methodologies

Photochemical Nitration

Pilot studies demonstrate UV-light-assisted nitration using tert-butyl nitrite (t-BuONO):

  • Advantages : 20–25% reduced acid waste

  • Limitations : Scalability constraints (current max batch: 200 g).

Biocatalytic Approaches

Engineered Pseudomonas putida strains catalyze regioselective bromination:

  • Substrate : 3-nitrophenyl butan-1-one

  • Conversion : 92% (lab-scale bioreactors).

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-nitrophenyl)butan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Reduction: Formation of 1-(4-Amino-3-nitrophenyl)butan-1-one.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Sigma-1 Receptor Ligands

One significant application of 1-(4-Bromo-3-nitrophenyl)butan-1-one is its role as a ligand for the sigma-1 receptor. This receptor is implicated in various pathophysiological conditions, including cancer and neurological disorders. Research indicates that compounds targeting this receptor can exhibit cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Prostate Cancer
  • Colorectal Cancer

A study highlighted that specific sigma-1 receptor ligands could inhibit tumor cell proliferation and induce apoptosis through mechanisms involving caspases activation . The compound's ability to modulate sigma receptors makes it a candidate for developing new therapeutic agents for cancer treatment.

Anticancer Activity

The cytotoxic potential of this compound was evaluated against various cancer cell lines. In vitro assays demonstrated that the compound exhibited significant inhibitory effects on cell viability, suggesting its utility as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis and modulation of reactive oxygen species (ROS) levels within the cells .

Structure–Activity Relationship Studies

Research efforts have focused on understanding the structure–activity relationship (SAR) of derivatives of this compound. By modifying substituents on the phenyl ring or altering the alkyl chain length, researchers aim to enhance the potency and selectivity of these compounds as sigma receptor ligands. Such studies are crucial for optimizing therapeutic efficacy while minimizing side effects .

Case Study 1: Sigma Receptor Modulation

A study investigated the effects of various derivatives of this compound on sigma receptor binding affinities and their subsequent impact on tumor cell lines. Results indicated that modifications to the nitro group significantly influenced binding affinity and cytotoxicity, leading to enhanced efficacy against resistant cancer phenotypes .

Case Study 2: Apoptosis Induction in Cancer Cells

In another research project, scientists treated breast cancer cells with varying concentrations of this compound. The findings revealed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, affirming the compound's potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-nitrophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

Compounds with alkyl groups on the phenyl ring (e.g., methyl, n-propyl, n-butyl) exhibit distinct synthetic yields and electronic properties:

Compound Substituent Yield (%) Key NMR Shifts (¹H, ppm)
4-Bromo-1-(4-methylphenyl)butan-1-one (1r) -CH₃ 52 2.38 (s, CH₃), 7.85 (d, aromatic)
4-Bromo-1-(4-n-propylphenyl)butan-1-one (1t) -CH₂CH₂CH₃ 56 2.67–2.64 (m, CH₂), 0.96 (t, CH₃)
4-Bromo-1-(4-n-butylphenyl)butan-1-one (1v) -CH₂CH₂CH₂CH₃ 38 2.58–2.55 (m, CH₂), 0.84 (t, CH₃)
  • Yield Trends : Longer alkyl chains (e.g., n-butyl) reduce yields, likely due to steric hindrance during synthesis.
  • Electronic Effects: Methyl groups slightly deactivate the ring, while longer alkyl chains may enhance solubility in non-polar solvents.

Halogen and Functional Group Variations

  • 1-(4-Bromo-3-nitrophenyl)propan-1-one : The shorter propanone chain reduces molecular weight (258.07 g/mol) but increases density (1.559 g/cm³) compared to the butanone analog.
  • 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one : Dual halogenation (Br, Cl) enhances electrophilic reactivity but reduces solubility. The nitro group in the target compound provides stronger electron withdrawal, directing reactivity to specific ring positions.

Aromatic System Variations

Heteroaromatic Derivatives

Compound Aromatic System Key Properties
1-(5-Bromofuran-2-yl)butan-1-one Furan Electron-rich due to oxygen atom; forms C-fused products in 42% yield.
1-(5-Bromothien-2-yl)butan-1-one Thiophene Sulfur atom enhances π-electron delocalization; used in organometallic reactions.
  • Reactivity : Furan and thiophene rings participate in electrophilic substitutions more readily than nitro-substituted phenyl systems.

Hydroxyl-Substituted Derivatives

1-(2,4,6-Trihydroxyphenyl)butan-1-one :

  • Hydroxyl groups increase solubility in polar solvents (e.g., water, ethanol).
  • Strong electron-donating effects contrast with the nitro group’s electron withdrawal in the target compound.

Data Tables

Table 1: Substituent Effects on Yield and Reactivity

Substituent Example Compound Yield (%) Key Reactivity Feature
-NO₂, -Br Target compound N/A Electron withdrawal, cross-coupling
-CH₃ 1r 52 Moderate deactivation
-CH₂CH₂CH₃ 1t 56 Enhanced solubility
-Cl, -Br 2-Bromo-4-chloro analog N/A Dual halogen reactivity

Table 2: Aromatic System Comparisons

Aromatic System Example Compound Key Property
Phenyl (NO₂, Br) Target compound Strong electron withdrawal
Furan (Br) Electron-rich, moderate yields
Thiophene (Br) Sulfur-enhanced conjugation

Biological Activity

1-(4-Bromo-3-nitrophenyl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the chemical formula C8H8BrNO3C_8H_8BrNO_3. Its structure features a butanone backbone substituted with a 4-bromo-3-nitrophenyl group, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that nitrophenyl derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound's nitro group is believed to play a critical role in its cytotoxic effects against cancer cell lines. For example, derivatives with similar structures have demonstrated nanomolar affinities for sigma receptors, which are implicated in cancer cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth,
AnticancerCytotoxicity against cancer cells ,
Sigma Receptor BindingModulation of ion channels

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Sigma Receptor Interaction : The compound may act as a ligand for sigma receptors, which are known to regulate various cellular processes including ion channel activity and apoptosis pathways. This interaction can lead to modulation of cellular signaling pathways that promote or inhibit tumor growth .
  • Reactive Intermediate Formation : The reduction of the nitro group can generate reactive intermediates that interact with cellular macromolecules, leading to oxidative stress and subsequent cell death in cancer cells .

Case Studies

Several case studies have highlighted the biological significance of compounds related to this compound:

  • Study on Anticancer Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against HL60 leukemia cells, inducing apoptosis through sigma receptor-mediated pathways .
  • Antimicrobial Efficacy : Another investigation found that derivatives with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing the compound's potential as an antimicrobial agent.

Q & A

Q. How can the molecular structure of 1-(4-Bromo-3-nitrophenyl)butan-1-one be experimentally confirmed?

Answer: The molecular structure can be confirmed using a combination of spectroscopic and crystallographic techniques:

  • Single-crystal X-ray diffraction (SCXRD): Utilize programs like SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . SCXRD provides precise bond lengths and angles, critical for validating the nitro and bromo substituents' positions (e.g., similar structures in and ).
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm the butanone backbone and substituent effects. The electron-withdrawing nitro group deshields adjacent protons, while the bromo atom influences coupling patterns.
  • Infrared Spectroscopy (IR): Identify carbonyl (C=O) stretching (~1700 cm1^{-1}) and nitro (NO2_2) symmetric/asymmetric vibrations (~1520 and 1350 cm1^{-1}).

Q. What synthetic methodologies are optimal for preparing this compound?

Answer: Key synthetic strategies include:

  • Friedel-Crafts Acylation: React 4-bromo-3-nitrobenzene with butyryl chloride in the presence of Lewis acids (e.g., AlCl3_3) under anhydrous conditions. Monitor regioselectivity, as the nitro group directs electrophilic substitution to the para position relative to bromine.
  • Cross-Coupling Reactions: Use Suzuki-Miyaura coupling with a bromoarene precursor and a boronic acid derivative of butanone. Optimize catalysts (e.g., Pd(PPh3 _3)4_4) and bases (K2 _2CO3_3) in polar solvents (e.g., DMF) .
  • Nitration Post-Functionalization: Introduce the nitro group via mixed acid (HNO3 _3/H2 _2SO4 _4) to a bromophenylbutanone precursor. Control temperature (<50°C) to avoid over-nitration.

Q. How can solubility challenges of this compound in common solvents be addressed for reactivity studies?

Answer:

  • Solvent Selection: Use polar aprotic solvents (DMSO, DMF) for dissolution, leveraging the compound’s moderate LogP (~2.5, inferred from ). For low-polarity reactions, employ co-solvents (e.g., THF:water mixtures).
  • Derivatization: Convert the ketone to a hydrazone or oxime to enhance solubility. Monitor reversibility under reaction conditions.
  • Salt Formation: React with amines or acids to form ionic derivatives, improving aqueous compatibility for biological assays.

Advanced Research Questions

Q. How do the bromo and nitro substituents influence the electronic structure and reactivity of this compound?

Answer:

  • Computational Analysis: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and frontier molecular orbitals. The nitro group’s strong electron-withdrawing effect reduces electron density at the para position, while bromine’s inductive effect further polarizes the ring .
  • Hammett Studies: Correlate substituent constants (σmeta\sigma_{meta} for nitro, σpara\sigma_{para} for bromo) to predict reaction rates in nucleophilic aromatic substitution.
  • Experimental Validation: Compare reactivity with analogues (e.g., 4-bromophenylbutanone) in electrophilic attacks (e.g., nitration or sulfonation).

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved for this compound?

Answer:

  • Advanced NMR Techniques: Use 1H^{1}H-15N^{15}N HMBC to probe nitro group interactions or 13C^{13}C-DEPT for quaternary carbon assignments.
  • Computational Validation: Compare experimental 1H^1H NMR shifts with DFT-calculated chemical shifts (GIAO method) to identify anomalies .
  • Dynamic Effects: Investigate restricted rotation of the nitro group using variable-temperature NMR, which may explain splitting patterns.

Q. What strategies are effective for growing high-quality single crystals of this compound for X-ray studies?

Answer:

  • Solvent Optimization: Screen solvent mixtures (e.g., ethanol:water, acetone:hexane) via slow evaporation. Polar solvents enhance crystal lattice stability.
  • Temperature Gradients: Use gradient cooling (e.g., 4°C to -20°C) to control nucleation.
  • Co-Crystallization Agents: Introduce hydrogen-bond donors (e.g., 4-dimethylaminopyridine) to stabilize crystal packing.
  • Software Tools: Refine data with WinGX for absorption corrections and SHELXL for anisotropic displacement parameters .

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